![molecular formula C11H13ClF3NO B1391247 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride CAS No. 1185301-92-1](/img/structure/B1391247.png)
3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride
Overview
Description
“3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride” is an organic compound with the molecular formula C11H13ClF3NO . It has a molecular weight of 267.68 . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Molecular Structure Analysis
The InChI code for “3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride” is 1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-2-4-10(9)16-8-5-6-15-7-8;/h1-4,8,15H,5-7H2;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride” include a molecular weight of 267.68 . The compound has the IUPAC name "3-[2-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride" .Scientific Research Applications
Pharmaceutical Research
3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride: is a compound that has potential applications in pharmaceutical research due to its structural properties. The trifluoromethyl group is a common feature in many pharmaceuticals, contributing to the bioactivity and metabolic stability of drugs . This compound could be explored for its role as a building block in the synthesis of novel pharmaceuticals, particularly those targeting the central nervous system, where pyrrolidine rings are often found in drugs acting as neurotransmitter modulators.
Agrochemical Development
The trifluoromethyl group is also significant in the development of agrochemicals. Compounds containing this group have been used in the synthesis of pesticides and herbicides . The phenoxy and pyrrolidine components of 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride may be valuable in creating new agrochemicals that offer enhanced efficacy and selectivity for pest and weed control.
Safety And Hazards
properties
IUPAC Name |
3-[2-(trifluoromethyl)phenoxy]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-2-4-10(9)16-8-5-6-15-7-8;/h1-4,8,15H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOIUDARYMLXAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673796 | |
Record name | 3-[2-(Trifluoromethyl)phenoxy]pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride | |
CAS RN |
1185301-92-1 | |
Record name | Pyrrolidine, 3-[2-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-(Trifluoromethyl)phenoxy]pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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